molecular formula C23H42N.Cl<br>C23H42ClN B3428537 Benzyldimethyltetradecylammonium chloride CAS No. 68391-01-5

Benzyldimethyltetradecylammonium chloride

Cat. No.: B3428537
CAS No.: 68391-01-5
M. Wt: 368.0 g/mol
InChI Key: OCBHHZMJRVXXQK-UHFFFAOYSA-M
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Description

Benzyldimethyltetradecylammonium chloride is a quaternary ammonium compound widely used as a cationic surfactant and disinfectant. It is composed of a positively charged N-benzyl-N,N-dimethyltetradecylammonium ion and a negatively charged chloride ion. This compound is known for its antimicrobial properties and is commonly found in personal care products, detergents, and industrial applications .

Mechanism of Action

Target of Action

Benzyldimethyltetradecylammonium chloride, also known as Myristalkonium chloride, is a cationic surfactant . As a surfactant, its primary targets are the lipid membranes of cells. It interacts with the lipid bilayer, disrupting the membrane integrity.

Mode of Action

The compound’s mode of action involves the interaction with its targets, leading to changes in the cell membrane. As a cationic surfactant, it has a positive charge that allows it to bind to the negatively charged cell membranes. This binding disrupts the lipid bilayer, leading to increased membrane permeability .

Biochemical Pathways

The disruption of the cell membrane affects various biochemical pathways. Increased membrane permeability can lead to leakage of intracellular contents, including essential ions and metabolites. This leakage disrupts normal cellular functions and can lead to cell death .

Pharmacokinetics

As a surfactant, it is likely to have good solubility in both aqueous and lipid environments, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membrane integrity. This disruption can lead to cell death, making the compound effective as a biocide in various applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of organic matter can reduce its effectiveness as a biocide. Additionally, pH and temperature can affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyldimethyltetradecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of dimethyltetradecylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is monitored to maintain optimal conditions. The product is then purified through crystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Benzyldimethyltetradecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between different phases in a reaction mixture .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in substitution reactions, the product could be a new quaternary ammonium compound with a different substituent .

Scientific Research Applications

Benzyldimethyltetradecylammonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzyldimethyltetradecylammonium chloride is often compared with other quaternary ammonium compounds such as:

This compound stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

benzyl-dimethyl-tetradecylazanium;chloride
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InChI

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1
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InChI Key

OCBHHZMJRVXXQK-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
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Molecular Formula

C23H42ClN
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Related CAS

16287-71-1 (Parent)
Record name Miristalkonium chloride [INN:BAN]
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DSSTOX Substance ID

DTXSID6036384
Record name Tetradecyldimethylbenzylammonium chloride
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Molecular Weight

368.0 g/mol
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Physical Description

Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document]
Record name Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1)
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Record name Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
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Record name Miristalkonium chloride
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Record name Alkyl (C12-16) dimethylbenzylammonium chloride
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Solubility

Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/
Record name TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE
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Color/Form

Free-flowing powder, White crystalline powder

CAS No.

139-08-2, 68391-01-5, 68424-85-1
Record name Benzyldimethyltetradecylammonium chloride
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Record name Miristalkonium chloride [INN:BAN]
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Record name N-Alkyl dimethyl benzyl ammonium chloride (C12-C18)
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Record name MYRISTALKONIUM CHLORIDE
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Record name TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE
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Melting Point

60-61 °C
Record name TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Benzyldimethyltetradecylammonium chloride's antimicrobial activity?

A1: this compound (Myristalkonium chloride), a quaternary ammonium compound (QAC), disrupts bacterial cell membranes. [] This disruption leads to cell leakage and ultimately cell death. []

Q2: Are there variations in this compound's efficacy against different bacterial species?

A2: Yes, this compound demonstrates varying levels of effectiveness against different bacterial species. For instance, research indicates a shift towards higher susceptibility to this compound in Campylobacter coli strains isolated in 2015 compared to strains from 1998–1999. []

Q3: Can this compound be used to modify the properties of clay minerals?

A4: Yes, this compound has been successfully used to modify Na+ montmorillonite. [] The modification process involves intercalation and/or exfoliation of the clay layers with this compound, leading to altered physical and chemical properties of the clay. []

Q4: What is the role of this compound in the synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanones?

A5: this compound serves as a phase-transfer catalyst in the epoxidation of 1-phenyl-3-aryl-2-propen-1-ones to yield 2,3-epoxy-1-phenyl-3-aryl-1-propanones. [] This reaction uses 30% aqueous hydrogen peroxide and is facilitated by ultrasound irradiation. []

Q5: How effective is this compound in removing trace amounts of zinc from aqueous solutions?

A6: When used to modify clinoptilolite, this compound enhances the material's ability to remove zinc ions from aqueous solutions. [] This modification enables the quantitative removal of zinc within a specific pH range (3.3–4.5) using a continuous flow method. []

Q6: Can this compound be used to create an animal model for achalasia?

A7: Yes, injecting this compound into the lower esophageal sphincter of animals like cats and opossums creates a model mimicking the characteristics of achalasia. [, , ] This model aids in understanding the disease mechanism and developing potential treatments.

Q7: What are the histological changes observed in the lower esophageal sphincter of animals treated with this compound?

A8: Animals treated with this compound exhibit a marked absence of myenteric neurons in the lower esophageal sphincter. [] This loss of neurons, particularly those expressing nitric oxide synthase, contributes to the development of achalasia-like symptoms. [, ]

Q8: How does this compound affect acetylcholine esterase (AChE) activity in the lower esophageal sphincter?

A9: Following this compound treatment, there is an increase in the number of nerve bundles that do not stain positively for AChE in the lower esophageal sphincter. [] This observation suggests a potential alteration in cholinergic neurotransmission within this region.

Q9: What is the impact of this compound on smooth muscle cell proliferation in the rat jejunum?

A10: Applying this compound to the rat jejunum induces smooth muscle cell proliferation. [, ] This proliferation is a compensatory response to the initial destruction of muscle and nerve tissue caused by this compound application. [, ]

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